![molecular formula C11H15N3 B6434290 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 2640958-74-1](/img/structure/B6434290.png)
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine, also known as 4-OH-CP, is an organic compound with a unique chemical structure composed of a pyrimidine ring and an octahydrocyclopenta[c]pyrrol-2-yl substituent. It is a relatively new compound, having first been synthesized in the late 1990s. This compound has been studied extensively due to its potential applications in scientific research, especially in the fields of biochemistry and physiology.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Applications
Pyrimidines have been found to have antibacterial properties . This makes them potentially useful in the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria.
Antiviral Applications
Pyrimidines also have antiviral properties . This could make them useful in the development of new antiviral drugs, particularly as viral diseases continue to pose significant global health challenges.
Antifungal Applications
The antifungal properties of pyrimidines could be harnessed in the development of new antifungal medications. These could be used to treat fungal infections, which can be particularly problematic in individuals with compromised immune systems.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . Tuberculosis remains a major global health problem, and the development of new treatments is a key area of research.
Retinol-Binding Protein 4 Antagonist
“4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” has been studied as an antagonist of retinol-binding protein 4 (RBP4) . RBP4 antagonists impede ocular uptake of serum all-trans retinol and have been shown to reduce cytotoxicity . This could potentially be used in the treatment of atrophic age-related macular degeneration and Stargardt Disease .
Chemical Synthesis
“4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” can be used in chemical synthesis . It is available from suppliers for scientific research needs .
properties
IUPAC Name |
2-pyrimidin-4-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9-6-14(7-10(9)3-1)11-4-5-12-8-13-11/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBOIYPDPDPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
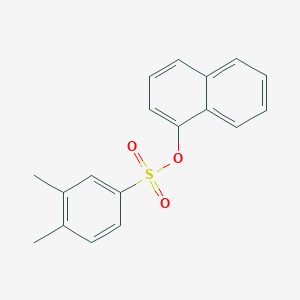
![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
![4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6434231.png)
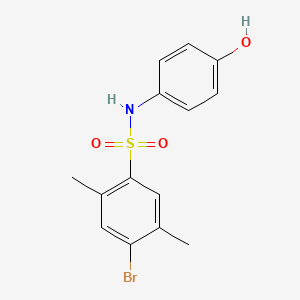
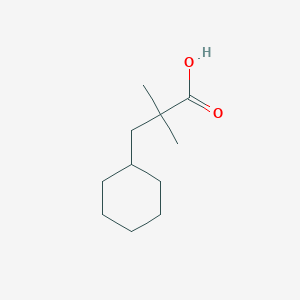
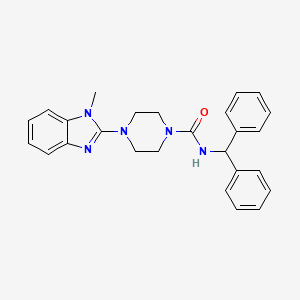
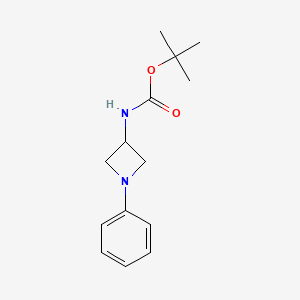
![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)
![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
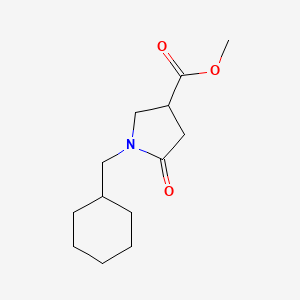
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)